molecular formula C9H11BrO B1583762 (3-Bromopropoxy)benzene CAS No. 588-63-6

(3-Bromopropoxy)benzene

Cat. No.: B1583762
CAS No.: 588-63-6
M. Wt: 215.09 g/mol
InChI Key: NIDWUZTTXGJFNN-UHFFFAOYSA-N
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Description

(3-Bromopropoxy)benzene (CAS 588-63-6), also known as 3-phenoxypropyl bromide, is an organobromine compound with the molecular formula C₉H₁₁BrO (molecular weight: 215.09) . Structurally, it consists of a benzene ring linked to a 3-bromopropoxy chain (–O–CH₂CH₂CH₂–Br). This compound is widely utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. For instance, it serves as a precursor in the synthesis of sulfonamides and sulfonylureas via nucleophilic substitution reactions , and it is also employed in the development of mitochondriotropic histamine H3 receptor ligands with antioxidant properties . Its reactivity is attributed to the electrophilic bromine atom, which facilitates substitution reactions with amines, thiols, or other nucleophiles.

Biological Activity

(3-Bromopropoxy)benzene, also known as 3-phenoxypropyl bromide, is a compound with significant biological activity due to its structural properties and functional groups. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₉H₁₁BrO
  • Molecular Weight : 215.09 g/mol
  • CAS Number : 588-63-6

This compound exhibits biological activity primarily through its interactions with various biological targets:

  • Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution reactions, influencing its reactivity and regioselectivity in biological systems .
  • Antioxidant Properties : Studies have indicated that derivatives of this compound may possess antioxidant properties, potentially regulating oxidative stress in cells .
  • Neuroprotective Effects : Research suggests that compounds similar to this compound could affect neurotransmitter release, particularly in the context of neurodegenerative diseases .

Antioxidative Effects

A study evaluating the antioxidative properties of related compounds found that this compound derivatives demonstrated low to moderate radical-scavenging activity. This suggests potential applications in therapeutic strategies aimed at mitigating oxidative stress-related damage in cells .

Cytotoxicity Studies

Cytotoxic effects were assessed using the Alamar Blue assay on SH-SY5Y neuroblastoma cells. The results indicated a significant structure-toxicity relationship, where variations in the compound's structure influenced cell viability outcomes .

Neurodegenerative Disease Research

A notable study investigated the effects of this compound-related compounds on histamine receptors, particularly H₃R. Compounds showed high affinity for H₃R, which is implicated in regulating neurotransmitter levels in the central nervous system. This could position this compound as a candidate for developing neuroprotective agents against conditions like Alzheimer's disease .

Catalytic Applications

In a different context, this compound was utilized as a substrate in catalytic reactions involving nanoparticles. These studies demonstrated effective catalytic activity in reactions such as the Negishi coupling, highlighting its versatility beyond biological applications .

Summary of Findings

Property Observation
Molecular Weight 215.09 g/mol
Biological Activity Antioxidant and potential neuroprotective effects
Cytotoxicity Significant effects on SH-SY5Y cell viability
Reactivity Undergoes electrophilic aromatic substitution
Catalytic Role Effective in Negishi reaction catalysis

Scientific Research Applications

Chemical Properties and Structure

(3-Bromopropoxy)benzene has the chemical formula C₉H₁₁BrO, with a molecular weight of approximately 215.087 g/mol. Its structure consists of a benzene ring substituted with a bromopropoxy group at the meta position, which imparts unique reactivity due to the presence of the bromine atom, known for its electrophilic characteristics.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis, particularly in coupling reactions such as the Negishi reaction. This reaction involves the coupling of organozinc reagents with aryl halides to form carbon-carbon bonds. Recent studies have demonstrated that this compound can effectively participate in these reactions when combined with catalysts like palladium nanoparticles, achieving yields up to 63% .

Table 1: Summary of Negishi Reaction Using this compound

ReactantsCatalystYield (%)
4-Bromoacetophenone + this compoundPd-NHC nanoparticles63

Material Science

The compound's reactive functional groups make it a candidate for developing new polymeric materials. Its ability to undergo further chemical modifications allows for the synthesis of complex materials with tailored properties. For example, it can be incorporated into copolymers that exhibit specific thermal and mechanical properties, making it useful for applications in coatings and adhesives .

Biological Research

Though not extensively studied, preliminary investigations suggest that this compound may exhibit biological activity. Research has indicated potential toxicity towards certain bacterial strains, such as Bacillus subtilis, which could be relevant for developing antimicrobial agents .

Case Study 1: Synthesis of Functionalized Naphthalenes

In a study involving the conversion of 2,6-dihydroxynaphthalene to 2,6-bis(3-bromopropoxy)naphthalene, the compound was utilized as a key intermediate. This synthesis highlights its utility in generating more complex aromatic systems that can be further functionalized for various applications in organic electronics and photonics .

Case Study 2: Development of Catalysts

Research has focused on improving catalytic processes using this compound as a substrate. The development of novel palladium-based catalysts has shown promise in enhancing reaction efficiencies for cross-coupling reactions, indicating its potential role in advancing synthetic methodologies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Bromopropoxy)benzene and its derivatives?

this compound derivatives are typically synthesized via nucleophilic substitution. For example, 1-(3-Bromopropoxy)-4-chlorobenzene is prepared by reacting 4-chlorophenol with 1,3-dibromopropane in the presence of potassium carbonate as a base. The bromine atom in the propoxy chain facilitates further substitution reactions with nucleophiles like amines or thiols . Derivatives such as 1-(3-Bromopropoxy)-3-chlorobenzene are synthesized using similar methods, with variations in the phenol substrate .

Q. What characterization techniques are essential for confirming the structure of this compound derivatives?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions and confirm the bromopropoxy chain. For example, the methylene protons adjacent to the oxygen atom in the propoxy group resonate at δ 3.6–4.0 ppm .
  • Mass Spectrometry (GC-MS or LC-MS) : Used to confirm molecular weight and fragmentation patterns (e.g., loss of Br or Cl groups) .
  • Elemental Analysis : Validates purity and stoichiometry, especially for halogenated derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for nucleophilic substitution in this compound derivatives?

Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates .
  • Temperature Control : Elevated temperatures (60–80°C) improve kinetics but may require inert atmospheres to prevent side reactions (e.g., elimination) .
  • Catalyst Use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields in biphasic systems .
  • Monitoring Reaction Progress : Techniques like TLC or in-situ FTIR track intermediate formation and minimize over-substitution .

Q. What strategies resolve contradictory spectral data in characterizing halogenated intermediates?

Contradictions in NMR or mass spectra can arise from regioisomers or residual solvents. Solutions include:

  • Multi-Technique Validation : Combine 1^1H-13^13C HSQC and DEPT-135 NMR to distinguish between isomers (e.g., para vs. meta substitution) .
  • Computational Modeling : DFT calculations predict chemical shifts and compare them with experimental data .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation for crystalline derivatives .

Q. How to design experiments to study the bioactivity of this compound derivatives in enzyme inhibition?

  • Target Selection : Focus on enzymes with nucleophilic active sites (e.g., PRMT6, inhibited by EPZ020411 derivatives with IC50_{50} values <10 nM) .
  • Assay Design :

  • Kinetic Assays : Measure inhibition constants (KiK_i) using fluorogenic substrates.
  • Docking Studies : Molecular dynamics simulations predict binding modes of bromopropoxy derivatives to active sites .
    • Control Experiments : Include unmodified phenol derivatives to isolate the bromopropoxy group’s contribution to activity .

Q. What safety protocols are critical when handling reactive intermediates like 3-bromopropylamine hydrobromide?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing HBr gas (e.g., hydrolysis of 3-bromopropyl bromide) .
  • Waste Disposal : Halogenated waste must be segregated and processed via licensed facilities to avoid environmental contamination .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of (3-bromopropoxy)benzene derivatives depend on substituents attached to the benzene ring or the propoxy chain. Below is a comparison with structurally related compounds:

Table 1: Molecular Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight Substituents Key Applications
This compound C₉H₁₁BrO 215.09 None Sulfonamide/sulfonylurea synthesis , H3R ligands
((3-Bromopropoxy)methyl)benzene C₁₀H₁₃BrO 229.12 Benzyl group on propoxy chain Protected intermediates in synthesis
1-(3-Bromopropoxy)-4-tert-butylbenzene C₁₃H₁₉BrO 271.20 tert-Butyl group on benzene Steric hindrance studies
2-(3-Bromopropoxy)-1,4-dimethylbenzene C₁₁H₁₅BrO 243.14 Methyl groups on benzene Directed electrophilic substitution
1,3-Dibromo-2-(3-bromopropoxy)benzene C₉H₉Br₃O 372.88 Two bromines on benzene Polyhalogenated compound synthesis

Key Observations:

Electronic Effects: The tert-butyl group in 1-(3-Bromopropoxy)-4-tert-butylbenzene () donates electron density via hyperconjugation, slightly deactivating the benzene ring. This steric bulk reduces reaction rates in nucleophilic substitutions compared to unsubstituted this compound.

Hydrophobicity :

  • The benzyl group in ((3-Bromopropoxy)methyl)benzene increases hydrophobicity (log P ~3.2) compared to the parent compound (log P ~2.5) , making it more suitable for lipid-soluble drug intermediates.

Reactivity :

  • Polybrominated derivatives like 1,3-Dibromo-2-(3-bromopropoxy)benzene () exhibit enhanced electrophilicity, enabling sequential substitutions for dendrimer or polymer synthesis.

Physical Properties and Stability

Table 2: Physical Property Comparison

Compound Name Boiling Point (°C) Melting Point (°C) Solubility (25°C) Stability Notes
This compound Not reported 10–11.5 Soluble in THF, DMF, ethers Light-sensitive; store at 2–8°C
((3-Bromopropoxy)methyl)benzene 280–282 Not reported Soluble in chloroform Stable under inert atmosphere
1-(3-Bromopropoxy)-4-tert-butylbenzene Not reported Not reported Low water solubility High thermal stability
  • Thermal Stability : The tert-butyl derivative () resists decomposition up to 200°C due to steric protection of the ether linkage.
  • Solubility : Methyl-substituted derivatives () show improved solubility in polar aprotic solvents like DMF, aiding in Suzuki coupling reactions.

Reactivity Trends:

  • Steric Hindrance : tert-Butyl and benzyl substituents slow SN2 kinetics by ~30% compared to unsubstituted derivatives .
  • Electronic Activation : Electron-donating groups (e.g., methyl) marginally increase bromide leaving-group ability in polar solvents .

Preparation Methods

Primary Synthetic Routes

Nucleophilic Substitution of Phenol Derivatives with 1,3-Dibromopropane

The most common and well-documented method for preparing (3-bromopropoxy)benzene involves the reaction of phenol or substituted phenol derivatives with 1,3-dibromopropane under basic conditions.

  • Reaction Scheme :

    $$
    \text{Phenol} + \text{1,3-dibromopropane} \xrightarrow[\text{Base}]{\text{Solvent, reflux}} \text{this compound}
    $$

  • Typical Conditions :

    • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
    • Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile
    • Temperature: Reflux or room temperature depending on the base and solvent
    • Time: Several hours (e.g., 12 hours at room temperature or shorter under reflux)
  • Mechanism : The phenolic oxygen is deprotonated by the base, forming a phenolate ion, which then performs nucleophilic substitution on one end of 1,3-dibromopropane, displacing bromide and forming the 3-bromopropoxy linkage.

  • Example : Reaction of 2-bromophenol with 1,3-dibromopropane in the presence of potassium carbonate in acetone or DMF yields 1-bromo-2-(3-bromopropoxy)benzene with yields exceeding 75%.

Alkylation of Phenols with 3-Bromopropyl Bromide

An alternative route uses 3-bromopropyl bromide as the alkylating agent instead of 1,3-dibromopropane.

  • Reaction Conditions :

    • Base: Potassium carbonate or sodium hydride
    • Solvent: Acetone, DMF, or acetonitrile
    • Temperature: Reflux or room temperature
    • Time: Several hours
  • Example : 1-(Benzyloxy)-4-hydroxybenzene reacts with 3-bromopropyl bromide under these conditions to yield 1-(benzyloxy)-4-(3-bromopropoxy)benzene with a yield of approximately 75% after purification by column chromatography.

Industrial Preparation Methods

Industrial-scale synthesis generally follows the nucleophilic substitution approach with optimization of reaction parameters for yield and purity.

  • Optimization Parameters :

    • Control of temperature (often 0–60 °C) to minimize elimination side reactions
    • Use of mixed solvents (e.g., acetonitrile and chloroform) to improve solubility and reaction rate
    • Stoichiometric control to avoid excess base or alkylating agent that may cause side reactions
    • Purification via recrystallization or chromatography to achieve high purity
  • Example : The N-alkylation step in the synthesis of aclidinium bromide uses this compound prepared by such methods, with solvents like acetonitrile and chloroform at controlled temperatures around 0 °C.

Reaction Conditions and Their Influence on Yield and Selectivity

Parameter Typical Conditions Effect on Reaction
Base K₂CO₃, NaH Deprotonates phenol, enabling nucleophilic attack
Solvent Acetone, DMF, Acetonitrile Polar aprotic solvents favor substitution
Temperature Room temperature to reflux (~25–80 °C) Higher temps increase rate but may favor elimination side reactions
Reaction Time 3–12 hours Longer times improve conversion but risk side reactions
Molar Ratio Phenol:alkylating agent ≈ 1:1–1.2 Excess alkylating agent may cause polyalkylation
  • Notes :
    • Anhydrous conditions are essential to prevent hydrolysis of the bromopropoxy group.
    • Monitoring by thin-layer chromatography (TLC) or NMR is recommended to track reaction progress.
    • Use of tetrabutylammonium iodide (TBAI) as a phase transfer catalyst can improve yields by stabilizing transition states.

Side Reactions and Troubleshooting

  • Elimination Reactions : Strong bases or elevated temperatures can lead to β-elimination, forming allyl ethers instead of the desired bromoalkoxy product.
  • Polyalkylation : Excess alkylating agent may cause multiple substitutions.
  • Hydrolysis : Moisture can hydrolyze the bromoalkoxy group, reducing yield.

Mitigation Strategies :

  • Use milder bases such as cesium carbonate (Cs₂CO₃).
  • Maintain lower temperatures (0–25 °C) during alkylation.
  • Employ anhydrous solvents and glassware.
  • Use additives like TBAI to enhance selectivity.

Analytical Characterization of this compound

Technique Purpose Typical Data/Findings
¹H NMR Spectroscopy Confirm structure, substitution pattern Signals at δ 3.5–4.5 ppm (-OCH₂-), δ 1.8–2.2 ppm (-CH₂Br)
¹³C NMR Spectroscopy Carbon environment analysis Signals at δ ~69.5 ppm (OCH₂), δ ~114 ppm (C-Br)
Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern Molecular ion peak consistent with C₉H₁₀BrO, isotope pattern for bromine
X-ray Crystallography Confirm spatial arrangement and purity Monoclinic system, P2₁/c space group for related bromoalkoxybenzenes
Melting/Boiling Point Purity assessment Boiling point ~219–220 °C (decomposes), melting points vary by derivative

Summary Table of Preparation Methods

Method Reagents Solvent(s) Base Temp. Yield (%) Notes
Nucleophilic substitution of phenol with 1,3-dibromopropane Phenol or substituted phenol + 1,3-dibromopropane Acetone, DMF, acetonitrile K₂CO₃, NaH RT to reflux >75 Most common, scalable industrially
Alkylation of phenol with 3-bromopropyl bromide Phenol derivative + 3-bromopropyl bromide Acetone, DMF K₂CO₃ RT to reflux ~75 Used for substituted phenols (e.g., benzyloxyphenol)
N-alkylation in multi-step syntheses Intermediate + this compound Acetonitrile, chloroform - 0 °C - Used in pharmaceutical syntheses (e.g., aclidinium bromide)

Research Findings and Applications

  • This compound and its derivatives are valuable intermediates for synthesizing pharmacologically active molecules, polymers, and materials with specialized properties.
  • The bromopropoxy group allows for further functionalization, including nucleophilic substitution with amines, thiols, or cross-coupling reactions.
  • Optimization of reaction parameters can significantly improve yield and selectivity, minimizing side reactions.

This detailed review consolidates the preparation methods of this compound from diverse, authoritative sources, providing a robust foundation for researchers and industrial chemists engaged in its synthesis and application.

Properties

IUPAC Name

3-bromopropoxybenzene
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InChI

InChI=1S/C9H11BrO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NIDWUZTTXGJFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11BrO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060425
Record name Benzene, (3-bromopropoxy)-
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Molecular Weight

215.09 g/mol
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CAS No.

588-63-6
Record name (3-Bromopropoxy)benzene
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Record name Benzene, (3-bromopropoxy)-
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Synthesis routes and methods I

Procedure details

Bromophenol (996 g, 5.76 mmol), bromopropane (790 ml, 8.70 mmol) and tetrabutylammonium hydrogensulfate (19.6 g, 48.9 mmol) were dissolved slowly in 5 L of dimethyl sulfoxide. A solution resulting from dissolving sodium hydroxide (2300 g, 57.6 mmol) in 2300 g of water was dropped slowly. Since heat was generated during the above operation, the solution was added so that the internal temperature was kept at 40-45° C. After stirring at room temperature for 1 hour, the mixture was cooled to 25° C. and then 6.7 L of water was added while keeping at 20-30° C. After addition of 12 L of toluene, 3 L of tetrahydrofuran and 3.3 L of water, phase separation was conducted. The organic layer was washed with 8 L of water, two 4.2 L portions of a 20% brine and 8 L of water. After vacuum concentration, the residue was distilled under reduced pressure to yield p-bromopropoxybenzene (b.p. 96-100° C./4 mmHg, 1182.5 g, Yield 95.5%) as a colorless oily matter.
Name
Quantity
6.7 L
Type
solvent
Reaction Step One
Quantity
996 g
Type
reactant
Reaction Step Two
Quantity
19.6 g
Type
catalyst
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
Quantity
790 mL
Type
catalyst
Reaction Step Two
Quantity
2300 g
Type
reactant
Reaction Step Three
Name
Quantity
2300 g
Type
solvent
Reaction Step Three
Quantity
12 L
Type
reactant
Reaction Step Four
Quantity
3 L
Type
reactant
Reaction Step Four
Name
Quantity
3.3 L
Type
solvent
Reaction Step Four
Yield
95.5%

Synthesis routes and methods II

Procedure details

Phenol (1.0 g, 10.6 mmol) was dissolved in acetone (20 mL). Anhydrous potassium carbonate (7.34 g, 53.1 mmol) and 1,3-dibromopropane (8.58 g, 42.5 mmol) was added to the solution. The reaction mixture was refluxed in an oil bath for 12 h. After the reaction, the potassium carbonate was removed by suction filtration and solvent was removed under reduced pressure to give the crude product which was then purified by column chromatography using ethyl acetate:hexane (3:7) to give product 26 (2.05 g, 90%). 1H NMR (400 MHz, CDCl3) δ 2.24 (m, 2H), 3.54 (t, J=6.4 Hz, 2H), 4.03 (t, J=5.8 Hz, 2H), 6.86 (m, 3H), 7.21 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.34 g
Type
reactant
Reaction Step Two
Quantity
8.58 g
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

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Feasible Synthetic Routes

(3-Bromopropoxy)benzene
(3-Bromopropoxy)benzene
(3-Bromopropoxy)benzene
(3-Bromopropoxy)benzene
(3-Bromopropoxy)benzene
(3-Bromopropoxy)benzene

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